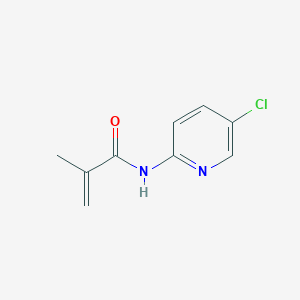![molecular formula C19H18N2O7 B3130213 methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate CAS No. 341966-45-8](/img/structure/B3130213.png)
methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate
Descripción general
Descripción
The compound “methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate” is a carboxylic α,α-diaminoester . It is obtained by N-alkylation of methyl α-azido glycinate N-benzoylated with 2-aminobenzoic acid .
Synthesis Analysis
The synthesis of this compound involves the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated . The azide derivative was prepared using Steglich method and Achamlale’s procedure . Methyl α-azido glycinate N-benzoylated was obtained by the reaction of sodium azide with the methyl α-bromo glycinate .Chemical Reactions Analysis
The main chemical reaction involved in the formation of this compound is the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated . The azide derivative was prepared using Steglich method and Achamlale’s procedure .Aplicaciones Científicas De Investigación
Tumor Specificity and Reduced Keratinocyte Toxicity
A review on anticancer drugs highlights the importance of chemical modification in achieving high tumor specificity with minimal toxicity to normal cells. Compounds exhibiting selective apoptotic effects on tumor cells via pathways such as the down-regulation of the glycerophospholipid pathway demonstrate the potential of chemical derivatives in cancer treatment (Sugita et al., 2017).
Antituberculosis Activity of Organotin Complexes
Organotin complexes have shown promising antituberculosis activity, with the nature of the ligand environment and the structure of the compound influencing their efficacy. This suggests that specific chemical modifications can enhance the biological activity of compounds against Mycobacterium tuberculosis (Iqbal et al., 2015).
Pharmacological Properties and Clinical Use
Studies on compounds like metoclopramide reveal the importance of understanding the pharmacological properties and clinical uses of chemical compounds. Such insights are crucial for the development of drugs with specific therapeutic effects and manageable side effects (Pinder et al., 2012).
Bioactivities and Pharmacological Properties
Research on natural products like osthole shows a wide range of pharmacological activities, including neuroprotective, osteogenic, and anticancer effects. This underscores the potential of chemical derivatives from natural sources in developing multitarget alternative medicines (Zhang et al., 2015).
Antioxidant Properties of Chromones
The study of chromones and their derivatives as radical scavengers highlights their potential in preventing cell impairment and diseases associated with oxidative stress. The structure-activity relationship of these compounds is critical for their radical scavenging activity (Yadav et al., 2014).
Propiedades
IUPAC Name |
methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7/c1-26-16(22)11-20-9-8-15-13(18(24)27-2)10-14(19(25)28-15)21-17(23)12-6-4-3-5-7-12/h3-10,20H,11H2,1-2H3,(H,21,23)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYBIOCBGICEJN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC=CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN/C=C/C1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B3130152.png)
![4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3130157.png)
![(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B3130165.png)
![(3Z)-3-[(3,4-Dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B3130173.png)
![N-[(2-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3130176.png)
![N-[(2,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3130180.png)


![N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide](/img/structure/B3130194.png)
![N-[2,5-dioxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide](/img/structure/B3130208.png)
![N-[(dimethylamino)methylene]-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B3130220.png)

![2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3130245.png)